
4,4-dibromo-3-phenylisoxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dibromo-3-phenylisoxazol-5(4H)-one is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dibromo-3-phenylisoxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-phenyl-2-propyn-1-ol with bromine in the presence of a base, leading to the formation of the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dibromo-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield 4,4-dimethoxy-3-phenylisoxazol-5(4H)-one.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,4-dibromo-3-phenylisoxazol-5(4H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylisoxazol-5(4H)-one: Lacks the bromine atoms, which might affect its reactivity and applications.
4,4-Dichloro-3-phenylisoxazol-5(4H)-one: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.
Uniqueness
The presence of bromine atoms in 4,4-dibromo-3-phenylisoxazol-5(4H)-one can significantly influence its chemical reactivity and potential applications. Bromine atoms can act as leaving groups in substitution reactions, making the compound a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
61656-38-0 |
|---|---|
Molekularformel |
C9H5Br2NO2 |
Molekulargewicht |
318.95 g/mol |
IUPAC-Name |
4,4-dibromo-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H5Br2NO2/c10-9(11)7(12-14-8(9)13)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
IILXAWSHWIMCCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NOC(=O)C2(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



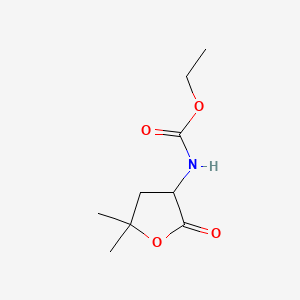

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B12880051.png)
![2-(Carboxy(hydroxy)methyl)-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12880074.png)
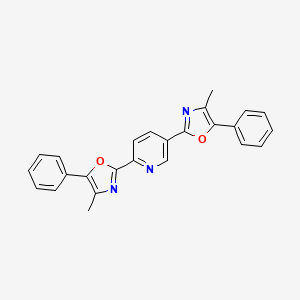
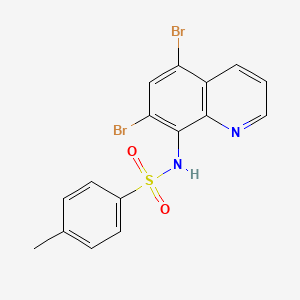

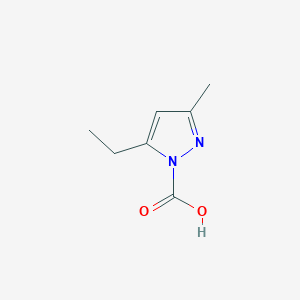
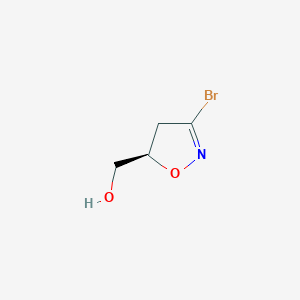
![2-(4-Acetylbenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12880116.png)
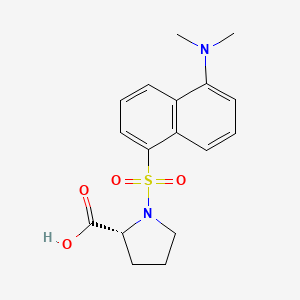
![5-Hydroxy-4-{3-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12880119.png)

